对乙酰胺

描述

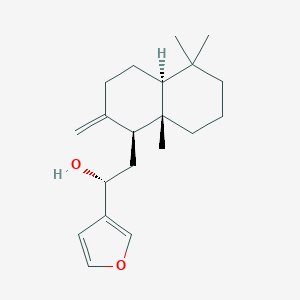

Paraherquamide is a member of the paraherquamide family of prenylated indole-derived alkaloids. These compounds are secondary metabolites produced by fungi, particularly species of Penicillium and Aspergillus. Paraherquamide was first isolated from Penicillium paraherquei and has garnered significant interest due to its potent anthelmintic properties, making it a promising candidate for the development of new antiparasitic drugs .

科学研究应用

Paraherquamide has a wide range of scientific research applications. In chemistry, it serves as a model compound for studying complex synthetic routes and reaction mechanisms. In biology and medicine, paraherquamide’s potent anthelmintic properties make it a valuable candidate for developing new antiparasitic drugs . Additionally, its unique structure and biological activity have made it a subject of interest in the study of natural product biosynthesis and enzyme catalysis .

作用机制

Target of Action

Paraherquamide A, a polycyclic oxindole alkaloid, acts selectively on the nematode L-type nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in transmitting signals in the nervous system of nematodes .

Mode of Action

Paraherquamide A interacts with its targets, the L-type nAChRs, in a selective manner . The compound has a higher efficacy for the levamisole-sensitive L-type nAChR than the nicotine-sensitive N-type nAChR . This selectivity is believed to be due to the structural features of loop C, loop E, and loop F of the orthosteric receptor binding site .

Biochemical Pathways

It’s known that the compound interferes with the cholinergic neurotransmission in parasitic nematodes . This disruption of neurotransmission leads to paralysis and death of the nematodes .

Result of Action

The primary molecular effect of Paraherquamide A is the selective inhibition of L-type nAChRs . This leads to a disruption of signal transmission in the nervous system of the nematodes, resulting in paralysis and death . The cellular effects would include a disruption of normal cellular functions due to the paralysis of the organism.

生化分析

Biochemical Properties

Paraherquamide interacts with a non-ribosomal peptide synthetase, a variant number of prenyltransferases, and a series of oxidases . These interactions are responsible for the diverse tailoring modifications of the cyclodipeptide structural core of Paraherquamide .

Cellular Effects

It is known that Paraherquamide influences cell function through its interactions with various enzymes and proteins .

Molecular Mechanism

Paraherquamide exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Two different types of intramolecular Diels-Alderases operate to generate the monooxopiperazine and dioxopiperazine ring systems for this class of alkaloid natural products .

Temporal Effects in Laboratory Settings

It is known that Paraherquamide has a stable structure and does not degrade easily .

Dosage Effects in Animal Models

The effects of Paraherquamide vary with different dosages in animal models .

Metabolic Pathways

Paraherquamide is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Paraherquamide is transported and distributed within cells and tissues through interactions with various transporters or binding proteins . It can also affect its localization or accumulation .

Subcellular Localization

It is known that Paraherquamide can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

准备方法

Synthetic Routes and Reaction Conditions: The total synthesis of paraherquamide involves several key steps, including the formation of a unique bicyclo[2.2.2]diazaoctan ring system through a biological intramolecular Diels–Alder cycloaddition reaction . The synthetic route typically begins with the preparation of a functionalized indole, followed by the synthesis of a diketopiperazine intermediate. These intermediates are then coupled, and the resulting product undergoes further transformations to yield paraherquamide .

Industrial Production Methods: Industrial production of paraherquamide is often achieved through biological fermentation culture. Penicillium strains capable of producing paraherquamide are inoculated into a culture medium optimized for maximum yield. Factors such as the concentration of soluble starch, glucose, and yeast extract are critical for optimizing the fermentation process . The fermentation process can be further refined using response surface methodology to achieve higher yields .

化学反应分析

Types of Reactions: Paraherquamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One of the most notable reactions is the intramolecular Diels–Alder cycloaddition, which is crucial for forming its unique bicyclo[2.2.2]diazaoctan ring system .

Common Reagents and Conditions: Common reagents used in the synthesis of paraherquamide include functionalized indoles, diketopiperazines, and various oxidizing and reducing agents. The reaction conditions often involve specific temperature and pH controls to ensure the desired transformations occur efficiently .

Major Products: The major products formed from these reactions include various intermediates such as functionalized indoles and diketopiperazines, which are subsequently transformed into paraherquamide through a series of cyclization and oxidation reactions .

相似化合物的比较

Paraherquamide is part of a larger family of prenylated indole alkaloids, which includes compounds such as marcfortine, brevianamide, and asperparaline . These compounds share similar structural features, such as the bicyclo[2.2.2]diazaoctan ring system, but differ in their specific functional groups and biological activities. Paraherquamide is unique in its potent anthelmintic properties, making it a valuable compound for developing new antiparasitic drugs .

List of Similar Compounds:- Marcfortine

- Brevianamide

- Asperparaline

- Paraherquamide H

- Paraherquamide I

属性

CAS 编号 |

77392-58-6 |

|---|---|

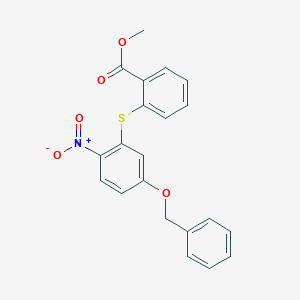

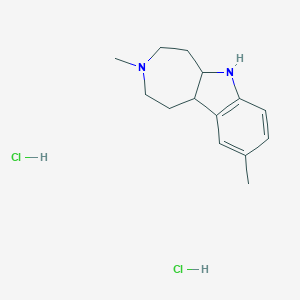

分子式 |

C28H35N3O5 |

分子量 |

493.6 g/mol |

IUPAC 名称 |

(6'R,7'R,8R,9'S)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione |

InChI |

InChI=1S/C28H35N3O5/c1-23(2)10-12-35-20-17(36-23)8-7-16-19(20)29-21(32)27(16)14-26-15-31-11-9-25(5,34)28(31,22(33)30(26)6)13-18(26)24(27,3)4/h7-8,10,12,18,34H,9,11,13-15H2,1-6H3,(H,29,32)/t18-,25+,26?,27+,28-/m0/s1 |

InChI 键 |

UVZZDDLIOJPDKX-USRGNAASSA-N |

手性 SMILES |

C[C@]1(CCN2[C@]13C[C@H]4C([C@]5(CC4(C2)N(C3=O)C)C6=C(C7=C(C=C6)OC(C=CO7)(C)C)NC5=O)(C)C)O |

SMILES |

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCC(C7(CC5C4(C)C)C(=O)N6C)(C)O)C |

规范 SMILES |

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCC(C7(CC5C4(C)C)C(=O)N6C)(C)O)C |

外观 |

White Powder |

同义词 |

paraherquamide paraherquamide A |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Paraherquamide A in nematodes?

A1: Paraherquamide A acts as a nicotinic acetylcholine receptor (nAChR) antagonist in nematodes. [] Specifically, it exhibits selectivity for the L-type nAChRs over the N-type nAChRs. []

Q2: How does Paraherquamide A's antagonism of nAChRs lead to its anthelmintic effect?

A2: By blocking cholinergic neuromuscular transmission, PHQ induces flaccid paralysis in nematodes. [] This paralysis disrupts the parasite's ability to feed and reproduce, ultimately leading to its elimination.

Q3: Which nematode species are particularly susceptible to Paraherquamide A's anthelmintic activity?

A3: Paraherquamide A demonstrates high efficacy against a range of gastrointestinal nematodes, including drug-resistant strains of Haemonchus contortus and Trichostrongylus colubriformis. [, ]

Q4: What is the molecular formula and weight of Paraherquamide A?

A4: The molecular formula of Paraherquamide A is C28H35N3O4, and its molecular weight is 477.6 g/mol. []

Q5: What spectroscopic techniques are typically employed to characterize Paraherquamide A?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, along with Mass Spectrometry (MS), are commonly used to elucidate the structure of PHQ and its analogs. [, , ]

Q6: How do structural modifications of Paraherquamide A impact its anthelmintic activity?

A6: Minor alterations to the PHQ structure can significantly affect its potency. For instance, substituting the C-14 methyl group or altering the stereochemistry at C-14 substantially reduces its activity. [] Conversely, the reduction of PHQ to 2-deoxy-paraherquamide (derquantel) retains its anthelmintic activity while improving its safety profile. [, ]

Q7: Which structural features contribute to the L-type nAChR selectivity observed with Paraherquamide A?

A7: Crystallographic studies of PHQ complexed with acetylcholine binding protein (AChBP) reveal that loop C, loop E, and loop F within the receptor's orthosteric binding site play crucial roles in its L-type nAChR selectivity. []

Q8: How is Paraherquamide A metabolized in different animal species?

A8: Paraherquamide A undergoes extensive metabolism, with significant species-dependent variations. Sheep and gerbils primarily metabolize PHQ at the pyrrolidine moiety, yielding active metabolites. In contrast, dogs metabolize the dioxepene group, leading to inactive metabolites and potentially explaining the compound's lack of efficacy in this species. []

Q9: What in vitro assays are employed to assess Paraherquamide A's anthelmintic activity?

A9: The Caenorhabditis elegans motility assay is widely used to evaluate PHQ's anthelmintic potential in vitro. [] Additionally, muscle tension and microelectrode recordings in isolated Ascaris suum body wall segments provide insights into its mechanism of action. []

Q10: Which animal models are commonly used to investigate Paraherquamide A's efficacy and safety?

A10: Sheep and gerbils serve as primary animal models for studying PHQ's anthelmintic activity and pharmacokinetic profile. [, , ]

Q11: Are there known cases of nematode resistance to Paraherquamide A or its derivatives?

A11: While PHQ demonstrates efficacy against some drug-resistant nematode strains, the potential for resistance development remains a concern. Combining derquantel with abamectin, a macrocyclic lactone with a distinct mode of action, aims to mitigate resistance selection in commercial formulations like Startect. []

Q12: What are the known toxicological effects of Paraherquamide A in mammals?

A12: Paraherquamide A exhibits species-dependent toxicity. While generally safe in ruminants like sheep, it can induce severe toxicosis in dogs at doses far below those tolerated by ruminants. [] This toxicity is attributed to its antagonistic effects on mammalian nicotinic acetylcholine receptors, particularly alpha3 ganglionic and muscle-type subtypes. []

Q13: What tools and resources are essential for advancing research on Paraherquamide A and related compounds?

A13: Continued research on PHQ necessitates access to advanced analytical techniques like high-resolution NMR and MS, along with bioassays, cell lines, and animal models. Computational chemistry tools for structure-based drug design and QSAR modeling can further accelerate the development of novel anthelmintic agents.

Q14: What are some significant milestones in the research and development of Paraherquamide A as an anthelmintic agent?

A14: Key milestones include the isolation of PHQ from Penicillium paraherquei, elucidation of its structure, identification of its target and mechanism of action, and the development of the semi-synthetic derivative derquantel with improved safety. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B22708.png)

![1-[3-(Chloromethyl)-4-hydroxyphenyl]propan-1-one](/img/structure/B22715.png)